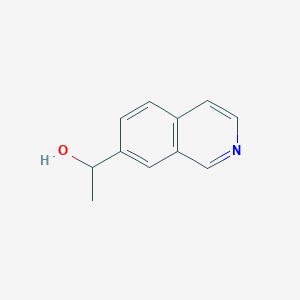
1-(Isoquinolin-7-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoquinolin-7-yl)ethan-1-ol is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-7-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinolines . Another method involves the oxidative cross-coupling of isoquinolines with 2-naphthols, providing a straightforward and scalable route to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free oxidative cross-coupling reactions has been reported to be efficient and cost-effective for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isoquinolin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Isoquinolin-7-yl)ethan-1-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Isoquinolin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions .
Comparación Con Compuestos Similares
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): This compound is structurally similar and also functions as a ligand in catalytic processes.
Isoquinoline: A parent compound with a simpler structure, used as a precursor in the synthesis of more complex isoquinoline derivatives.
Uniqueness: 1-(Isoquinolin-7-yl)ethan-1-ol is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in catalysis and material science .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a key player in catalytic processes. Continued research and development in this area are likely to uncover even more applications and benefits of this fascinating compound.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-isoquinolin-7-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-8,13H,1H3 |
Clave InChI |
PETYGHYUQLBNPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=CN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


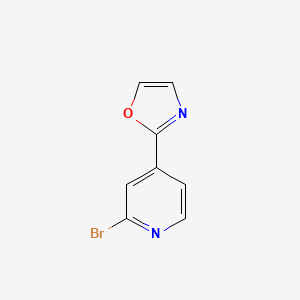
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
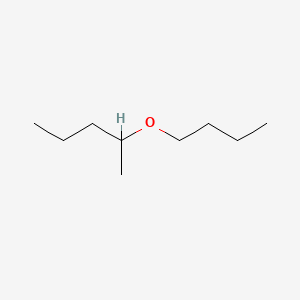
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)


![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
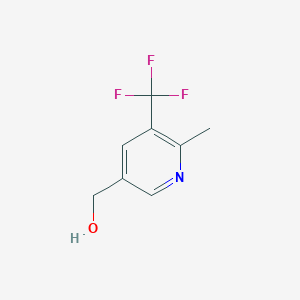

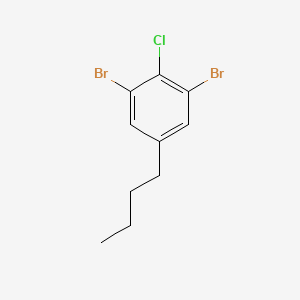
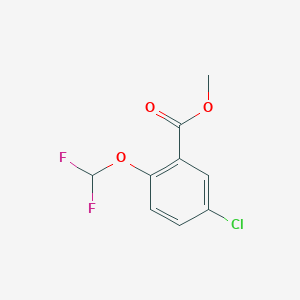
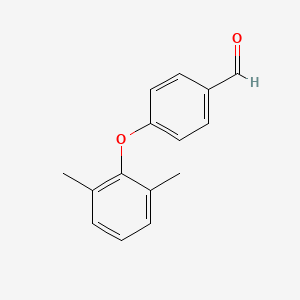
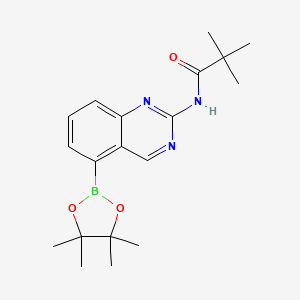
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
